![molecular formula C9H11N5O B12626623 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol CAS No. 920512-44-3](/img/structure/B12626623.png)
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is an organic compound that features both an amino group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-Aminophenol with formaldehyde and 1H-1,2,4-triazole-5-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the amino and phenolic groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, protein binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-{[(1H-1,2,4-triazol-3-yl)amino]methyl}phenol
- 2-Amino-5-{[(1H-1,2,3-triazol-4-yl)amino]methyl}phenol
- 2-Amino-5-{[(1H-1,2,4-triazol-4-yl)amino]methyl}phenol
Uniqueness
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds .
Propiedades
Número CAS |
920512-44-3 |
|---|---|
Fórmula molecular |
C9H11N5O |
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
2-amino-5-[(1H-1,2,4-triazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H11N5O/c10-7-2-1-6(3-8(7)15)4-11-9-12-5-13-14-9/h1-3,5,15H,4,10H2,(H2,11,12,13,14) |
Clave InChI |
LIKUPQKAKKJTBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=NC=NN2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



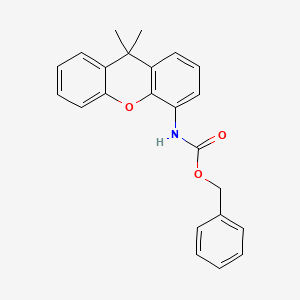
![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
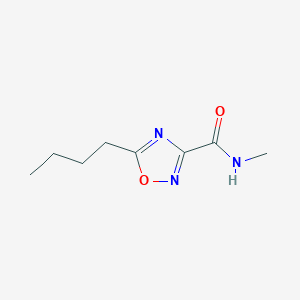
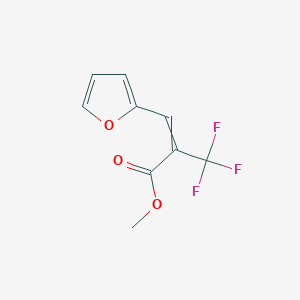
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
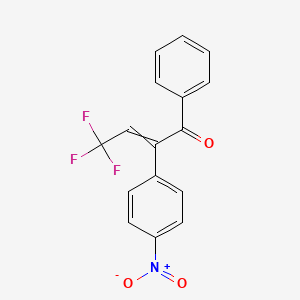
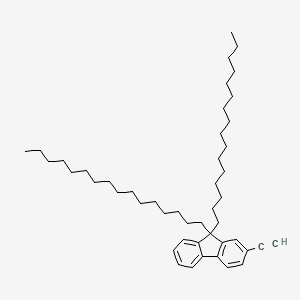

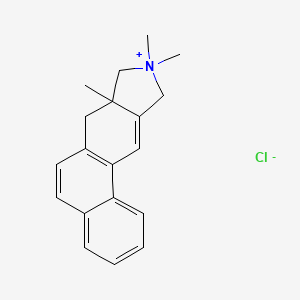
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
